molecular formula C20H28F2N2O2 B6001567 1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine

1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine

Cat. No.: B6001567
M. Wt: 366.4 g/mol
InChI Key: ZQTLXFNHDBSCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine is a synthetic compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine is not fully understood. However, it has been found to interact with various targets in the body such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, it has been found to modulate the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. It has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine in lab experiments include its diverse biological activities and potential use in the development of new drugs. However, the limitations of using this compound include its limited solubility in water and potential toxicity.

Future Directions

There are several future directions for the study of 1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine. These include the development of new drugs based on this compound, the investigation of its mechanism of action, and the exploration of its potential use in the treatment of various diseases. In addition, further studies are needed to investigate the toxicity and pharmacokinetics of this compound.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine involves the reaction of 1-(2,3-difluorobenzyl)piperidine with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-(2,3-difluorobenzyl)-4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]piperidine has been studied for its potential use in the development of new drugs. This compound has been found to have activity against various diseases such as cancer, diabetes, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

1-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2O2/c1-26-12-8-19(25)24-11-7-16(14-24)15-5-9-23(10-6-15)13-17-3-2-4-18(21)20(17)22/h2-4,15-16H,5-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTLXFNHDBSCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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